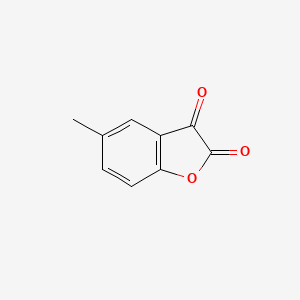

5-Methyl-2,3-dihydro-1-benzofuran-2,3-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

A novel route for the synthesis of unexpected 1,5-bis(1-benzofuran-2-yl) pentane-1,5-dione derivatives, which may relate to the synthesis of the target compound, involves the reaction of 2-acetyl benzofuran derivatives with aromatic aldehyde derivatives in the presence of sodium hydroxide (Coskun, 2017).

Molecular Structure Analysis

The structure of 5-methyl-8H-benzo[h]chromeno[2,3-b][1,6]naphthyridine-6(5H),8-dione, a compound related to the target, was deduced based on elemental analyses and spectral data, including IR, 1H NMR, and mass spectra. Density Functional Theory (DFT) calculations were carried out to investigate its equilibrium geometry, providing insights into the molecular structure analysis of similar compounds (Halim & Ibrahim, 2017).

Chemical Reactions and Properties

Research on the synthesis of 5-(5-methyl-benzofuran-3-ylmethyl)-3H-[1, 3, 4] oxadiazole-2-thione highlights the compound's spectroscopic, reactivity, and optoelectronic properties, along with its potential for applications in organic electronics. This study provides insights into the chemical reactions and properties of closely related benzofuran derivatives (Hiremath et al., 2018).

Physical Properties Analysis

The physical properties of compounds closely related to 5-Methyl-2,3-dihydro-1-benzofuran-2,3-dione can be inferred from their synthesis and characterization studies. For instance, the synthesis and characterization of 5-methyl-8H-benzo[h]chromeno[2,3-b][1,6]naphthyridine-6(5H),8-dione involved comprehensive analysis through DFT calculations and spectral data, providing valuable data on their physical properties (Halim & Ibrahim, 2017).

Chemical Properties Analysis

The chemical properties of this compound and related compounds can be analyzed through their synthesis and reactivity patterns. Studies such as the synthesis of 5-(5-methyl-benzofuran-3-ylmethyl)-3H-[1, 3, 4] oxadiazole-2-thione, which explore the compound's reactivity, optoelectronic, and drug likeness properties, provide a basis for understanding the chemical properties of benzofuran derivatives (Hiremath et al., 2018).

Applications De Recherche Scientifique

Antimicrobial Agents

Benzofuran derivatives, including 5-Methyl-2,3-dihydro-1-benzofuran-2,3-dione, have been extensively studied for their antimicrobial properties. These compounds are found to be promising structures for the development of new antimicrobial agents due to their effectiveness against a variety of microbial pathogens. The unique structural features of benzofurans make them a privileged structure in drug discovery, especially in the search for efficient antimicrobial candidates. Some benzofuran derivatives, such as psoralen, 8-methoxypsoralen, and angelicin, have already been used in the treatment of skin diseases like cancer or psoriasis, showcasing the potential of this scaffold in antimicrobial therapy (Hiremathad et al., 2015; Abbas & Dawood, 2022).

Biological Activities and Drug Prospects

Benzofuran compounds are also recognized for their broad spectrum of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities. This range of activities, along with potential applications in pharmaceuticals, agriculture, and polymers, underscores the importance of benzofuran derivatives in scientific research and their role as potential natural drug lead compounds. The presence of benzofuran in numerous bioactive natural and synthetic compounds has led to significant interest in its derivatives as inhibitors against various diseases, viruses, fungus, microbes, and enzymes (Dawood, 2019; Miao et al., 2019).

Chemical Synthesis and Applications

The synthesis and functionalization of benzofuran derivatives are crucial for expanding their applications in various fields. Novel methods for constructing benzofuran rings have been developed, enabling the synthesis of complex benzofuran derivatives with potential for use in advanced materials, pharmaceuticals, and as intermediates in organic synthesis. These advancements in chemical synthesis techniques offer new pathways for exploring the full potential of benzofuran derivatives in scientific research (Grzybowski & Gryko, 2015).

Mécanisme D'action

Target of Action

Benzofuran compounds, to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

Benzofuran derivatives have been found to interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Benzofuran derivatives have been associated with various biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The compound’s log bcf (bioconcentration factor) from regression-based method is 1314 (BCF = 2063), and its log Kow used is 262 (estimated) . These values suggest that the compound has some degree of bioaccumulation potential.

Result of Action

Benzofuran derivatives have been associated with various biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Methyl-2,3-dihydro-1-benzofuran-2,3-dione. For instance, its half-life in a model river is 107.8 hours (4.492 days), and in a model lake, it is 1283 hours (53.45 days) . This suggests that the compound’s action can be influenced by its presence in different environmental contexts.

Propriétés

IUPAC Name |

5-methyl-1-benzofuran-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O3/c1-5-2-3-7-6(4-5)8(10)9(11)12-7/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLICVJMDYHGISD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=O)C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-chlorophenyl)-4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2494254.png)

![((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(3-(methylthio)phenyl)methanone](/img/structure/B2494256.png)

![2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2494261.png)